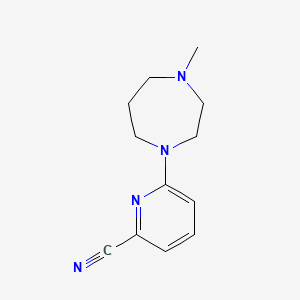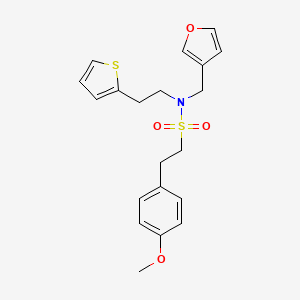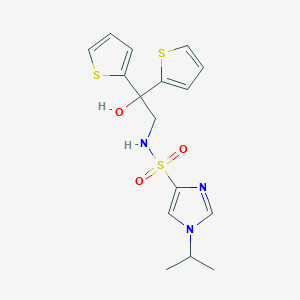![molecular formula C25H24N2O4S B2636840 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2138134-03-7](/img/structure/B2636840.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a fluorene group, a methoxy group, a carbonyl group, a piperidine ring, a thiazole ring, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and the presence of the functional groups. The fluorene group is a polycyclic aromatic hydrocarbon, the piperidine ring is a six-membered ring with one nitrogen atom, and the thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group suggests that the compound could exhibit acidic properties .科学的研究の応用
Synthesis and Application in Antimicrobial Activity
Research on related compounds shows applications in the synthesis of new derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those related to the chemical structure of interest, demonstrating variable and modest antimicrobial activity against various bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Use in Cancer Treatment
The compound's structural analogs have been studied for their potential in cancer treatment. For instance, an Aurora kinase inhibitor with a similar structure was investigated, suggesting potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Metabolism and Disposition Studies
Compounds structurally similar to the chemical have been used in studies to understand drug metabolism and disposition. Renzulli et al. (2011) investigated the metabolism of an orexin receptor antagonist, providing insights into drug elimination and metabolite profiling (Renzulli et al., 2011).
Medicinal Chemistry Synthesis
The compound's analogs have applications in medicinal chemistry synthesis. Magano, Kiser, Shine, and Chen (2014) explored the synthesis of oxindoles via palladium-catalyzed CH functionalization, indicating the compound’s relevance in advanced synthetic chemistry (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Novel Compounds with Biological Activities
Derivatives of the compound have been synthesized and studied for their biological properties. Žugelj, Albreht, Uršič, Svete, and Stanovnik (2009) synthesized (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the compound’s potential in creating biologically active molecules (Žugelj et al., 2009).
Synthesis of PPARpan Agonists
The compound’s analogs have been used in the synthesis of PPARpan agonists, as illustrated by Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, and Wisowaty (2006), who described an efficient synthesis process for such agonists (Guo et al., 2006).
Safety and Hazards
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-15-22(24(28)29)32-23(26-15)16-10-12-27(13-11-16)25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCMAUNGBTZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)


![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)



![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)


